molecular formula C12H12BrF2NO3 B1472627 2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene CAS No. 1509933-90-7

2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene

Cat. No.: B1472627
CAS No.: 1509933-90-7
M. Wt: 336.13 g/mol
InChI Key: HCDRLURXNHZBOC-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene is a high-value aromatic intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound integrates a bromo-nitrobenzene core with a 4,4-difluorocyclohexyloxy moiety, a structure frequently encountered in the design of bioactive molecules . The presence of both a bromine and a nitro group on the benzene ring offers distinct sites for sequential cross-coupling and reduction reactions, enabling the construction of complex biaryl systems or the introduction of amine functionalities . The 4,4-difluorocyclohexyloxy group is a privileged structural element in drug discovery, often used to influence the compound's conformation, metabolic stability, and membrane permeability. As a biaryl ether derivative, this chemical scaffold is of significant interest for developing potential therapeutics, with research applications extending to inhibitors of phosphodiesterases (PDE) for treating inflammatory conditions . It serves as a crucial precursor in synthesizing specialized chemicals for material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(4,4-difluorocyclohexyl)oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO3/c13-10-7-8(16(17)18)1-2-11(10)19-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDRLURXNHZBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene (CAS No. 1509933-90-7) is a compound that has garnered attention for its potential biological activities. Its molecular structure includes a bromine atom, a nitro group, and a difluorocyclohexyl ether moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C12H12BrF2NO3
  • Molecular Weight : 315.13 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the bromine and nitro groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key enzymatic processes.

Cytotoxicity

Research has shown that this compound exhibits cytotoxic effects in various cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it has been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication and transcription.

Case Study 1: Anticancer Activity

In a controlled laboratory study, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. The study provided insights into its mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that it had a higher inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

Key Observations :

  • Fluorine atoms in the cyclohexyl group may increase polarity but are offset by steric effects, unlike the electronically active fluorine in 2-bromo-4-fluoro-1-nitrobenzene .

Physical Properties

While experimental data for the target compound is scarce, inferences from analogs suggest:

Property This compound 4-Bromo-1-nitrobenzene 2-Bromo-4-fluoro-1-nitrobenzene
Melting Point Likely lower (steric hindrance) 98–100°C 45–47°C
Solubility Higher in organic solvents (bulky substituent) Low in polar solvents Moderate in dichloromethane
Crystallinity Reduced due to steric effects High (planar π-π stacking) Moderate

Notes:

  • The bulky cyclohexyloxy group likely disrupts efficient crystal packing, reducing melting points compared to planar analogs .
  • Enhanced solubility in nonpolar solvents is anticipated due to the lipophilic cyclohexyl group.

Preparation Methods

Chemical Properties

Property Value
CAS Number 1509933-90-7
Molecular Formula C12H12BrF2NO3
Molecular Weight 336.13 g/mol
IUPAC Name 2-bromo-1-(4,4-difluorocyclohexyl)oxy-4-nitrobenzene

Synthesis Challenges

  • Regioselectivity : Achieving the desired regioselectivity during bromination and nitration steps can be challenging and requires careful optimization of reaction conditions.
  • Yield and Purity : Maximizing yield and purity often involves optimizing reaction conditions, such as temperature, solvent choice, and catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene
Reactant of Route 2
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2-Bromo-1-(4,4-difluorocyclohexyloxy)-4-nitrobenzene

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